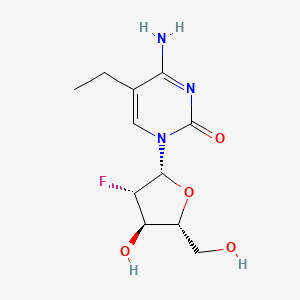

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine

Description

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a fluorinated pyrimidine nucleoside analog characterized by a 2'-fluoro modification on the beta-D-arabinofuranosyl sugar and a 5-ethyl substitution on the cytosine base. This structural configuration enhances metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

CAS No. |

95740-17-3 |

|---|---|

Molecular Formula |

C11H16FN3O4 |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

4-amino-5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H16FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h3,6-8,10,16-17H,2,4H2,1H3,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |

InChI Key |

QBSJDBXQJJKDOI-IBCQBUCCSA-N |

Isomeric SMILES |

CCC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |

Canonical SMILES |

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose, which is a key intermediate.

Glycosylation: This intermediate is then glycosylated with a suitable cytosine derivative under acidic conditions to form the nucleoside.

Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

Optimization: Optimizing reaction conditions to improve yield and reduce production costs.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It has shown promise in the treatment of certain cancers and viral infections due to its ability to inhibit DNA synthesis and induce apoptosis.

Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine involves:

Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis.

Induction of Apoptosis: It induces apoptosis in cancer cells by activating specific molecular pathways.

Molecular Targets: The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their antiviral targets, and metabolic pathways:

Table 1: Structural and Antiviral Profiles of Fluoro-Arabinofuranosyl Pyrimidine Analogs

Antiviral Efficacy and Selectivity

- 5-Iodo Derivatives (FIAC/FIAU): FIAC exhibits broad-spectrum activity against herpesviruses but is rapidly deaminated to FIAU, which shows potent antiviral effects but high DNA incorporation, leading to delayed hepatic toxicity in clinical trials .

- 5-Methyl Derivatives (FMAU/L-FMAU): FMAU and its L-configured analog, L-FMAU, demonstrate exceptional potency against HBV (EC₅₀: 0.1 µM) with minimal cytotoxicity. The beta-L sugar configuration in L-FMAU enhances selectivity for viral polymerases .

- 5-Ethyl Derivatives (Target Compound/FEAU): The target compound’s 5-ethylcytosine moiety may act as a prodrug, undergoing deamination to FEAU, which directly inhibits herpesviruses with low cytotoxicity . FEAU’s activity against HSV-1/2 is comparable to FMAU and acyclovir, suggesting ethyl substituents balance efficacy and safety .

Metabolic and Toxicity Considerations

Table 2: Metabolic Pathways and Toxicity Profiles

- Cytosine vs. Uracil Bases: Cytosine analogs (e.g., FIAC) are prone to deamination, converting them to active uracil derivatives (e.g., FIAU). This activation pathway may enhance antiviral effects but also increase toxicity risks .

- Ethyl vs.

Structure-Activity Relationships (SAR)

- Sugar Configuration: The 2'-fluoro modification in the arabinofuranosyl sugar confers resistance to glycosidic bond cleavage, enhancing metabolic stability . Beta-D vs. beta-L configurations influence target specificity (e.g., L-FMAU’s superior anti-HBV activity) .

- 5-Position Substituents:

- Small Alkyl Groups (Methyl/Ethyl): Enhance selectivity for viral polymerases (e.g., FMAU/FEAU) with minimal host toxicity.

- Halogens (Iodo): Improve potency but increase DNA incorporation and toxicity (e.g., FIAU) .

Biological Activity

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a nucleoside analogue that has gained attention for its potential antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound is part of a broader class of modified nucleosides that exhibit unique biological activities due to their structural modifications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C11H15FN2O5

- Molecular Weight : 274.25 g/mol

- SMILES Notation : CCC1=CN(C(NC1=O)=O)[C@H]2OC@@HCO

This compound features a fluorine atom at the 2' position of the arabinofuranosyl moiety, which is crucial for its biological activity.

Antiviral Properties

This compound has demonstrated significant antiviral activity. Notably, it has been shown to be effective against drug-resistant strains of HBV. The compound operates by inhibiting viral replication, which is critical in managing infections caused by these viruses.

The antiviral mechanism involves the incorporation of the compound into viral DNA during replication, leading to chain termination and preventing further viral propagation. This action is similar to other nucleoside analogues used in antiviral therapies.

Case Studies and Research Findings

- Efficacy Against HBV :

- Comparative Studies :

- Safety Profile :

Summary of Key Research Findings

Q & A

Q. What are the established synthetic methodologies for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine, and how do they differ in efficiency?

The synthesis typically involves nucleoside coupling and fluorination. A key method employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) to catalyze the coupling of fluorinated arabinofuranose derivatives with modified pyrimidine bases. For example, TMSOTf-mediated coupling of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with silylated nucleobases yields protected intermediates, followed by deprotection with sodium methoxide to isolate the β-anomer . Alternative approaches use 1,1′-carbonyldiimidazole (CDI) or diethylaminosulfur trifluoride (DAST) for fluorination, but these may require multi-step purification and result in lower anomeric selectivity compared to TMSOTf .

Q. What is the proposed mechanism of action for this compound in antiviral or anticancer contexts?

As a fluorinated arabinofuranosyl cytosine analog, it acts as a chain terminator during viral or cellular DNA synthesis. The 2′-fluoro group stabilizes the arabinose conformation, enhancing incorporation into DNA by polymerases while resisting exonuclease-mediated removal. The 5-ethyl substituent on cytosine may further inhibit base pairing or recruit DNA repair enzymes, leading to apoptosis in rapidly dividing cells (e.g., herpesviruses or cancer cells) .

Q. How does its structure compare to related nucleoside analogs like FMAU or FIAU?

Unlike 2′-deoxy-2′-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) or 5-iodouracil derivatives (FIAU) , this compound features a 5-ethylcytosine base. The ethyl group increases lipophilicity, potentially improving cell membrane permeability and intracellular retention. However, this modification may alter substrate specificity for kinases like thymidine kinase-2 (TK2), impacting phosphorylation efficiency .

Advanced Research Questions

Q. How can researchers optimize radiosynthesis for PET imaging applications?

Automated radiosynthesis protocols are critical for clinical translation. Challenges include:

- Anomeric control : Use of TMSOTf improves β-selectivity (>90%) but requires rigorous removal of benzoyl protecting groups .

- Radiolabeling efficiency : Direct fluorination with [¹⁸F]fluoride via Kryptofix-mediated nucleophilic substitution achieves higher yields (45–60%) compared to indirect methods .

- Quality control : HPLC purification with C18 columns and validation via LC-MS are essential to ensure radiochemical purity (>95%) and exclude α-anomer contamination .

Q. What experimental strategies address contradictions in cytotoxicity data across cell lines?

Discrepancies in cytotoxicity (e.g., IC₅₀ varying by >10-fold) may arise from:

- Deaminase activity : Cells expressing high levels of cytidine deaminase (CDA) rapidly metabolize the compound to inactive uracil derivatives. Co-treatment with deaminase inhibitors (e.g., tetrahydrouridine) can stabilize the active form .

- Kinase dependency : Phosphorylation by TK2 is required for activation. Cell lines lacking TK2 (e.g., certain leukemia models) show resistance, necessitating CRISPR-mediated TK2 overexpression to validate mechanism .

Q. How can researchers design studies to differentiate on-target antiviral effects from off-target toxicity?

- Competitive inhibition assays : Co-incubate with excess thymidine or cytidine to saturate nucleoside transporters and kinases. Persistence of activity suggests off-target effects .

- Metabolite profiling : Use LC-MS/MS to quantify intracellular levels of the triphosphate form versus non-phosphorylated derivatives. Dominance of the triphosphate correlates with on-target DNA incorporation .

- CRISPR screens : Knockout libraries can identify host factors (e.g., TK2, CDA) essential for compound activity, distinguishing antiviral from cytotoxic pathways .

Q. What are the challenges in correlating in vitro kinase affinity with in vivo efficacy?

While TK2 phosphorylation is critical, in vivo efficacy also depends on:

- Plasma stability : The compound’s half-life in serum (e.g., susceptibility to phosphatases or nucleases) may limit bioavailability despite high kinase affinity .

- Tissue distribution : PET imaging with [¹⁸F]-labeled analogs reveals preferential uptake in lymphoid tissues but poor blood-brain barrier penetration, complicating applications in CNS infections .

Methodological Resources

- Synthetic protocols : Refer to TMSOTf-mediated coupling in Journal of Nuclear Medicine (2012) and automated [¹⁸F]-labeling in Nuclear Medicine and Biology (2011) .

- Cytotoxicity assays : Standardize using TK2-expressing cell lines (e.g., HCT-116) and include deaminase inhibitors to control for metabolic variability .

- Imaging protocols : Follow cGMP-compliant radiosynthesis guidelines from Synthetic Communications (2002) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.